![molecular formula C16H18O3S B12580873 Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- CAS No. 185433-49-2](/img/structure/B12580873.png)
Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-: is an organic compound characterized by a benzene ring substituted with a methoxy group at the 1-position and a 3-(phenylsulfonyl)propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation of a hydroxy group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl sulfides or thiols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of biological molecules or catalytic processes.
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-propyl-
- Benzene, 1-methoxy-4-(phenylmethyl)-
- Benzene, 1-methoxy-4-(methylsulfonyl)-
Uniqueness: Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- is unique due to the presence of both a methoxy group and a phenylsulfonylpropyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Properties
CAS No. |
185433-49-2 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H18O3S/c1-19-15-11-9-14(10-12-15)6-5-13-20(17,18)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13H2,1H3 |
InChI Key |
DJNKPNGPYCJHPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
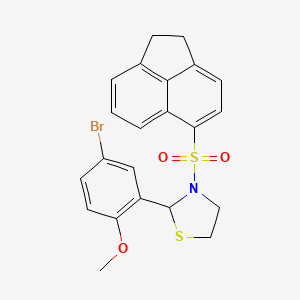
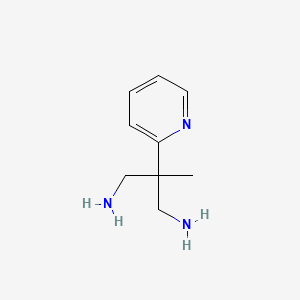
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
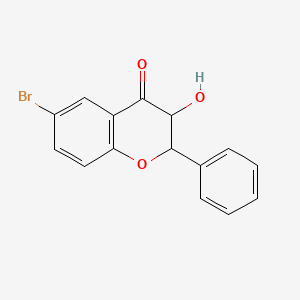
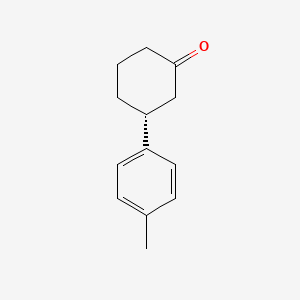
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
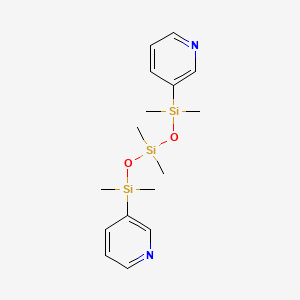
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
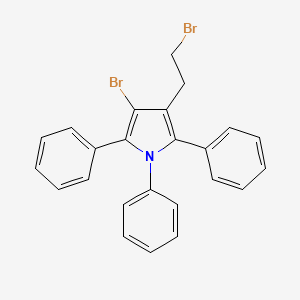
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
